molecular formula C25H29FN2O3S B2670548 3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one CAS No. 892781-27-0

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one

Cat. No. B2670548
M. Wt: 456.58
InChI Key: SSHPEPLLSUFMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, a compound related to the one , exhibits broad antibacterial properties and is active in experimental infections, suggesting potential for treating systemic infections (Goueffon et al., 1981).

Cardiovascular Applications

A compound structurally similar to the one being inquired about, YM758, has been identified as an inhibitor of the 'funny' If current channel in the heart and is under development for treating stable angina and atrial fibrillation. Its metabolites and their transport mechanisms have been extensively studied, indicating its potential in cardiovascular therapies (Umehara et al., 2009).

Photochemical Research

Ciprofloxacin, which shares structural similarities with the compound , has been studied for its photochemical behavior in aqueous solutions. Its reactions under different conditions, such as irradiation and interaction with sodium sulfite or phosphate, offer insights into its stability and potential modifications in various environments (Mella et al., 2001).

Neuroprotection Research

3,4-dihydro 5-[4-1(1-piperidinyl) butoxy]-1(2H)-isoquinolinone, another structurally similar compound, has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia. This suggests potential applications in the treatment of brain damage caused by ischemic conditions (Takahashi et al., 1997).

Enzyme Inhibition Studies

Research on various 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines has contributed to our understanding of enzyme inhibition, particularly in the context of phenylethanolamine N-methyltransferase (PNMT). Such studies have implications for neurological conditions and pharmacological interventions (Grunewald et al., 2006).

Serotonin Receptor Research

The study of N-substituted-piperidinyl-4-phenylthioether and sulfone derivatives, similar in structure to the queried compound, has provided insights into the selectivity for 5-HT2A serotonin receptors. These findings are significant for developing treatments for various psychiatric and neurological disorders (Wang et al., 2001).

Anticancer Research

Synthesis and testing of tetracyclic quinolone antibacterials, which share structural features with the compound , have led to discoveries of potent activity against both Gram-positive and Gram-negative bacteria, offering avenues for new anticancer treatments (Taguchi et al., 1992).

Oxidative Stress in Cancer Treatment

A study on piperidine ring-fused aromatic sulfonamides, which are structurally related, has found these compounds to induce oxidative stress and glutathione depletion in various cancer cells, highlighting their potential as anticancer agents (Madácsi et al., 2013).

Chemical Synthesis Research

Research on the preparation of 2-fluoroquinoline and 2,6-difluoropyridine via halogen exchange has contributed to the development of synthetic methodologies, potentially applicable in pharmaceutical and materials science fields (Hamer et al., 2010).

Antimycobacterial Activities

Studies on novel 1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids have demonstrated significant antimycobacterial activity, suggesting potential applications in treating tuberculosis and related bacterial infections (Senthilkumar et al., 2009).

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)23-13-17(2)8-9-18(23)3)25(29)19-14-20(26)22(15-21(19)28)27-11-6-5-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHPEPLLSUFMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propylquinolin-4(1H)-one

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